6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one
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Overview
Description
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 6th position of the naphtho[2,3-d]isoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one typically involves the bromination of naphtho[2,3-d]isoxazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often involve the use of potassium tert-butylate in N,N-dimethyl-formamide (DMF) at ambient temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Potassium tert-butylate: Used in the initial bromination step.
Thiourea: Utilized in the condensation reactions.
DMF (N,N-dimethyl-formamide): A common solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphtho[2,3-d]isoxazole derivatives, while condensation reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as sphingomyelin synthase 2 (SMS2) and monoamine oxidase-B (MAO-B). These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]isoxazol-3-amine: A structurally related compound with similar chemical properties.
3-Amino-6-bromobenzo[d]isoxazole: Another related compound with potential biological activity.
Uniqueness
6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the naphtho[2,3-d]isoxazole ring system
Properties
Molecular Formula |
C11H6BrNO2 |
---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
6-bromobenzo[f][1,2]benzoxazol-3-one |
InChI |
InChI=1S/C11H6BrNO2/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(14)13-15-10/h1-5H,(H,13,14) |
InChI Key |
HRBZIEHMGXFSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)ONC3=O)Br |
Origin of Product |
United States |
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